molecular formula C9H15NO2 B12281558 (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B12281558
M. Wt: 169.22 g/mol
InChI Key: WLSWKHIKVUKXAW-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,4R,5R)-5-aminobicyclo[222]octane-2-carboxylic acid is a bicyclic amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a bicyclic compound such as norbornene.

    Functionalization: Introduction of functional groups such as amino and carboxylic acid groups through various chemical reactions.

    Chiral Resolution: Separation of enantiomers to obtain the desired (1R,2R,4R,5R) configuration.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro or hydroxyl groups.

    Reduction: Reduction of carboxylic acid groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substituent, often involving catalysts and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, nitro, or substituted bicyclic amino acids.

Scientific Research Applications

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The pathways involved include modulation of neurotransmitter systems and inhibition of specific enzymes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid: shares similarities with other bicyclic amino acids such as norbornane derivatives and other substituted bicyclo[2.2.2]octane compounds.

Uniqueness

  • The unique structural configuration of this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5-,6-,7-,8-/m1/s1

InChI Key

WLSWKHIKVUKXAW-WCTZXXKLSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]([C@H]1C[C@H]2C(=O)O)N

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.